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Abstract

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the
chemical formula CsH7NO. Its structure, characterized by a benzene ring substituted with a
nitrile and a methoxy group, imparts a unique combination of electronic and steric properties
that are of significant interest in medicinal chemistry and materials science. This guide provides
a comprehensive analysis of the molecular structure and bonding of anisonitrile, supported by
experimental data and computational studies. Detailed methodologies for key analytical
techniques are also presented to aid in further research and application.

Molecular Structure and Identification

Anisonitrile is systematically named 4-methoxybenzonitrile according to IUPAC nomenclature.
It is also commonly referred to as p-anisonitrile or 4-cyanoanisole. The molecule consists of a
para-substituted benzene ring, with a nitrile group (-C=N) and a methoxy group (-OCH?3)
positioned at opposite ends of the ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of anisonitrile is provided in Table 1.
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Property Value Reference
Molecular Formula CsH7NO

Molecular Weight 133.15 g/mol

IUPAC Name 4-methoxybenzonitrile

CAS Number 874-90-8

Appearance White crystalline powder

Melting Point 57-60 °C

Boiling Point 256-257 °C

Density 1.1475 g/lcm3 (estimate)

Bonding and Molecular Geometry

The bonding in anisonitrile is a complex interplay of covalent interactions within the benzene

ring, the nitrile group, and the methoxy group, as well as the electronic effects these

substituents exert on the aromatic system.

Bond Lengths and Angles

The precise geometry of the anisonitrile molecule has been determined by X-ray

crystallography. The key bond lengths and angles are summarized in Table 2. These

experimental values provide a quantitative description of the molecular framework.
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Bond Bond Length (A) Angle Bond Angle (°)

Data not available in ) Data not available in
C=N C-C-C (ring)

search results search results

Data not available in Data not available in
C-CN C-C-N

search results search results

Data not available in Data not available in
C-0 C-0O-C

search results search results

Data not available in Data not available in
O-CHs H-C-H (methyl)

search results

search results

C-C (aromatic)

Data not available in

search results

C-H (aromatic)

Data not available in

search results

C-H (methyl)

Data not available in

search results

Note: Specific experimental bond lengths and angles from a crystal structure determination of
anisonitrile were not available in the provided search results. The table is a template for where
such data would be presented.

Hybridization

¢ Benzene Ring Carbons: The six carbon atoms of the benzene ring are sp? hybridized,
forming a planar hexagonal ring with delocalized 1t orbitals above and below the plane.

¢ Nitrile Carbon: The carbon atom of the nitrile group is sp hybridized, forming a linear C-C=N
arrangement.

 Nitrile Nitrogen: The nitrogen atom of the nitrile group is also sp hybridized.

o Methoxy Oxygen: The oxygen atom of the methoxy group is sp? hybridized, with two lone
pairs of electrons.
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e Methoxy Carbon: The carbon atom of the methyl group is sp® hybridized.

Electronic Effects: Resonance and Induction

The methoxy and nitrile groups have opposing electronic effects on the benzene ring, which
significantly influences the molecule's reactivity and spectroscopic properties.

e Methoxy Group (-OCHs):

o +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the
benzene ring, increasing electron density at the ortho and para positions. This is a strong
electron-donating effect.

o -l (Inductive) Effect: Oxygen is more electronegative than carbon, leading to a slight
withdrawal of electron density from the ring through the sigma bond. This is a weaker
effect compared to its resonance donation.

 Nitrile Group (-C=N):

o -R (Resonance) Effect: The 1t system of the nitrile group can withdraw electron density
from the benzene ring.

o -l (Inductive) Effect: The nitrogen atom is highly electronegative, and the sp-hybridized
carbon is also more electronegative than an sp2 carbon, leading to a strong electron-
withdrawing inductive effect.

The interplay of these effects is crucial for understanding the chemical behavior of anisonitrile.
A diagram illustrating these electronic effects is provided below.
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Anisonitrile Electronic Effects
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Electronic effects of substituents in anisonitrile.

Spectroscopic Analysis and Data

Spectroscopic techniques are essential for confirming the structure and understanding the

bonding within the anisonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the chemical environment of
the hydrogen and carbon atoms, respectively.

1H NMR Data:
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
Aromatic (ortho to - Data not available in Soublet Data not available in
ouble
OCHs3) search results search results
Aromatic (ortho to - Data not available in Data not available in
Doublet
CN) search results search results
Data not available in )
Methyl (-OCHs) Singlet N/A

search results

13C NMR Data:

Carbon Chemical Shift (6, ppm)

C-CN Data not available in search results
C=N Data not available in search results
C-OCHs Data not available in search results

Aromatic (ortho to -OCH3)

Data not available in search results

Aromatic (ortho

 To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
and Bonding of Anisonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134855#anisonitrile-molecular-structure-and-

bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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